4-Cyclobutoxy-benzoic acid methyl ester
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Overview
Description
4-Cyclobutoxy-benzoic acid methyl ester, also known as methyl 4-cyclobutoxybenzoate, is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This compound is characterized by a benzoic acid core substituted with a cyclobutoxy group and a methyl ester functional group. It is typically found as a light green solid and is used in various chemical and industrial applications .
Preparation Methods
The synthesis of 4-Cyclobutoxy-benzoic acid methyl ester can be achieved through several routes. One common method involves the esterification of 4-cyclobutoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the Steglich esterification method, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts, can be used to synthesize esters under milder conditions .
Chemical Reactions Analysis
4-Cyclobutoxy-benzoic acid methyl ester undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis yields the corresponding carboxylic acid, while reduction produces the alcohol derivative .
Scientific Research Applications
4-Cyclobutoxy-benzoic acid methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclobutoxy-benzoic acid methyl ester involves its interaction with various molecular targets and pathways. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of the corresponding carboxylic acid and alcohol . In reduction reactions, the ester is reduced to an alcohol through the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
4-Cyclobutoxy-benzoic acid methyl ester can be compared with other similar compounds such as:
Methyl benzoate: Similar in structure but lacks the cyclobutoxy group, making it less sterically hindered and more reactive in certain reactions.
Ethyl 4-cyclobutoxybenzoate: Similar in structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility properties.
4-Cyclobutoxybenzoic acid: The parent acid of the ester, which can be used as a precursor in the synthesis of the ester.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields .
Properties
IUPAC Name |
methyl 4-cyclobutyloxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-14-12(13)9-5-7-11(8-6-9)15-10-3-2-4-10/h5-8,10H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWRYQAKTOPCBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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